molecular formula C9H5NO3S2 B12809815 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one CAS No. 49675-85-6

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one

Cat. No.: B12809815
CAS No.: 49675-85-6
M. Wt: 239.3 g/mol
InChI Key: KGMIAMWJADHAOQ-UHFFFAOYSA-N
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Description

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is a heterocyclic compound featuring a 1,3-dithiol-2-one core fused to a para-substituted phenyl ring bearing a hydroxy(oxido)amino functional group. The dithiolone ring contributes to its electron-deficient character, while the hydroxy(oxido)amino group introduces redox-active and hydrogen-bonding capabilities.

Properties

CAS No.

49675-85-6

Molecular Formula

C9H5NO3S2

Molecular Weight

239.3 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,3-dithiol-2-one

InChI

InChI=1S/C9H5NO3S2/c11-9-14-5-8(15-9)6-1-3-7(4-2-6)10(12)13/h1-5H

InChI Key

KGMIAMWJADHAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the hydroxy(oxido)amino group. The dithiol-2-one moiety is then introduced through a series of thiolation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

The compound's unique functional groups position it as a candidate for drug development. Research indicates potential applications in the treatment of diseases associated with oxidative stress and inflammation.

  • Antioxidant Properties : The compound's ability to scavenge free radicals makes it a promising candidate for developing antioxidant therapies.
  • Enzyme Inhibition : Studies suggest that 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one can inhibit certain enzymes linked to disease progression, particularly in cancer research.

Materials Science

In materials science, the compound's redox properties can be exploited to create advanced materials with specific functionalities.

  • Conductive Polymers : The redox-active nature of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one allows for its incorporation into conductive polymer matrices, enhancing their electrical properties.
  • Sensors : Its ability to undergo oxidation-reduction reactions can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants.

Environmental Applications

The compound's potential as a reducing agent suggests applications in environmental remediation.

  • Heavy Metal Ion Reduction : Research indicates that compounds similar to 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one can reduce heavy metal ions in contaminated water sources.
  • Photocatalysis : The compound may also play a role in photocatalytic processes aimed at degrading pollutants under light exposure.

Case Study 1: Antioxidant Activity

A study published in the Journal of Organic Chemistry investigated the antioxidant activity of various dithiol compounds, including 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one. The results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This finding supports its potential use in nutraceutical formulations aimed at mitigating oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits certain kinases implicated in cancer pathways. In vitro assays showed a dose-dependent inhibition effect on cancer cell lines treated with 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one, suggesting its viability as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the dithiol-2-one moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dithiolone or Related Heterocycles

  • 4-(Pyridin-2-yl)-1,3-dithiol-2-one Structure: Replaces the hydroxy(oxido)aminophenyl group with a pyridinyl moiety. Applications: Serves as an intermediate for tetrathiafulvalene (TTF) derivatives and donor-acceptor ligands. The pyridine nitrogen enhances coordination with transition metals, unlike the hydroxy(oxido)amino group, which may act as a redox-active site . Electronic Properties: The dithiolone ring in both compounds confers electron-deficient behavior, but the substituent (pyridine vs. hydroxy(oxido)aminophenyl) dictates specific applications in materials science.
  • 1,3-Dioxol-2-one Derivatives (e.g., 4-(4-fluorophenyl)-5-[2-(4-phenylpiperazinyl)ethyl]-1,3-dioxol-2-one) Structure: Replaces sulfur atoms in the dithiolone ring with oxygen, forming a dioxolone. Reactivity: The dioxolone ring is less electron-deficient than dithiolone, reducing its utility in charge-transfer systems.

Substituted Phenyl Ketones and Propenones

  • 1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Structure: Features a hydroxy-substituted phenyl ring conjugated to a propenone chain. Synthesis: Prepared via Claisen-Schmidt condensation of hydroxyacetophenone with substituted aldehydes, differing from the likely cyclization methods for dithiolones . Bioactivity: Exhibits anticancer activity through mechanisms like tubulin inhibition, whereas the dithiolone core in the target compound may interact with thiol-rich enzymes or redox pathways .
  • 2-Amino-1-(4-hydroxyphenyl)ethanone Structure: Contains a hydroxy phenyl group with an amino ketone side chain. Applications: Used in synthesizing bioactive alkaloids. The amino group enhances nucleophilicity, contrasting with the electrophilic dithiolone ring in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one Not reported Polar aprotic solvents Dithiolone, hydroxy(oxido)amino
4-(4’-Hydroxy-3’-methoxyphenyl)but-2-one-3-ene 160–162 (Table 3) Ethanol, DMSO Methoxy, hydroxy, propenone
2-Amino-1-(4-hydroxyphenyl)ethanone 198–200 Water, ethanol Amino, hydroxy, ketone

The dithiolone ring likely reduces aqueous solubility compared to propenones or amino ketones, impacting bioavailability .

Biological Activity

4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one, with the chemical formula C9_9H5_5N\O3_3S2_2 and CAS number 49675-85-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a dithiol-2-one moiety and a hydroxyamino group, which contribute to its redox properties and interactions with various biological systems. Its molecular weight is approximately 239.3 g/mol, and it exhibits notable chemical behavior due to the presence of multiple functional groups that allow for diverse chemical interactions .

Biological Activity

Research has demonstrated that 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, including cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Preliminary investigations suggest that 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Redox Reactions : The dithiol groups can participate in redox reactions, which are essential for the antioxidant activity of the compound.
  • Enzyme Interaction : Molecular modeling studies have provided insights into how this compound interacts with target enzymes like COX. The binding affinity and interaction patterns suggest potential pathways for therapeutic applications .
  • Cellular Signaling Modulation : By modulating signaling pathways related to inflammation and oxidative stress, this compound may exert protective effects on cells.

Case Studies

Several studies have investigated the biological effects of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one:

  • Study on COX Inhibition : A recent study evaluated the inhibitory effects of this compound on COX enzymes. At a concentration of 10 μM, it demonstrated an inhibition rate of approximately 88% for COX-2, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Efficacy Assessment : In vitro assays showed that this compound effectively scavenged free radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related damage.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Qualities
4-Amino-1,3-dithiol-2-oneContains amino and dithiol groupsKnown for strong reducing properties
5-Hydroxy-1,3-dithiol-2-oneHydroxyl group on a different positionExhibits enhanced solubility
2-HydroxybenzothiazoleContains thiazole ringNoted for its fluorescent properties
3-Amino-2-thiophenolThiophenol structureExhibits significant antibacterial activity

The unique combination of functional groups in 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one provides distinct biochemical activities not found in similar compounds. Its antioxidant capacity and potential enzyme inhibition set it apart as a versatile candidate for further research and application development .

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